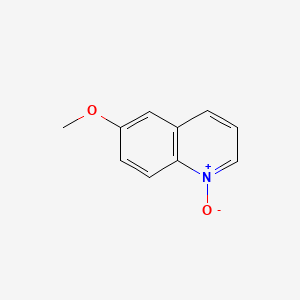

6-Methoxyquinoline N-oxide

描述

Historical Context of Heteroaromatic N-Oxide Discovery and Initial Investigations

The exploration of heteroaromatic N-oxides began with the synthesis of pyridine (B92270) N-oxide. In 1926, Jakob Meisenheimer was the first to report its preparation by oxidizing pyridine with peroxybenzoic acid. wikipedia.orgscripps.eduorgsyn.org This discovery opened the door to a new class of compounds with intriguing properties. Early investigations by Meisenheimer and others elucidated the fundamental nature of the N-O bond. scripps.edu It was recognized that these compounds could not be resolved into separate enantiomers, and their dipole moments were found to be significantly lower than their aliphatic counterparts, suggesting a degree of back-donation from the oxygen atom into the aromatic ring. scripps.edu

Quinoline (B57606) was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. rsc.orgwikipedia.org Later, in 1842, Charles Gerhardt obtained a compound he named "Chinolein" or "Chinolin" through the dry distillation of quinine (B1679958) with potassium hydroxide. wikipedia.org It was August Hoffmann who later confirmed that Runge's and Gerhardt's compounds were identical. wikipedia.org The synthesis and study of quinoline N-oxides followed the initial work on pyridine N-oxides, as chemists began to explore the reactivity of this related bicyclic system.

Significance of the N-Oxide Functionality in Heterocyclic Chemistry

The introduction of an N-oxide group to a heteroaromatic ring, such as pyridine or quinoline, dramatically alters its electronic structure and reactivity. This functional group imparts a unique set of properties that have been extensively exploited in organic synthesis.

Electron Delocalization and Polarity Effects of the N-O Bond

The N-O bond in a heteroaromatic N-oxide is a highly polar, 1,2-dipolar bond. thieme-connect.de The nitrogen atom formally carries a positive charge, while the oxygen atom bears a negative charge. This charge separation results in a significant dipole moment. researchgate.net However, the polarity is somewhat mitigated by electron delocalization. researchgate.net

The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. This is represented by several resonance structures where the negative charge resides on the ortho and para carbons of the ring. thieme-connect.depearson.com This delocalization has several important consequences:

It increases the electron density at the ortho (C2) and para (C4) positions, making them more susceptible to electrophilic attack. thieme-connect.de

The N-O bond has a bond order greater than one, exhibiting partial double bond character. sapub.org This is supported by its relatively short bond length (e.g., 1.28-1.29 Å in pyridine N-oxide) compared to a typical N-O single bond. thieme-connect.desapub.org

The polarity of the N-O bond also enhances the water solubility of N-oxides and facilitates their ability to form hydrogen bonds and coordinate with metal ions. researchgate.net

Impact on Reactivity and Selectivity in Organic Transformations

The N-oxide functionality profoundly influences the reactivity of the quinoline ring, making it a versatile precursor in organic synthesis. researchgate.net The electronic changes induced by the N-O group activate the ring towards various transformations that are often difficult to achieve with the parent quinoline.

One of the most significant impacts is the activation of the C2 and C8 positions for functionalization. preprints.org The N-oxide group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the introduction of various substituents at these positions with high regioselectivity. nih.govmdpi.comacs.org This has enabled the synthesis of a wide array of substituted quinolines that would be otherwise challenging to prepare. mdpi.com

Furthermore, quinoline N-oxides are more reactive towards both nucleophiles and electrophiles compared to quinoline itself. researchgate.net The electron-deficient nature of the positions ortho and para to the nitrogen makes them susceptible to nucleophilic attack, often leading to deoxygenative functionalization where the oxygen atom is lost in the course of the reaction. organic-chemistry.orgbeilstein-journals.orgnih.govnih.govacs.org This reactivity has been exploited in numerous transformations, including:

Arylation, Alkenylation, and Alkylation : Introducing carbon-based functional groups at specific positions. researchgate.netresearchgate.net

Amination and Amidation : Forming C-N bonds to create aminoquinoline derivatives. researchgate.netbeilstein-journals.orgresearchgate.net

Halogenation : Introducing halogen atoms. researchgate.net

Sulfonylation : Introducing sulfonyl groups. researchgate.netrsc.org

The ability to control the regioselectivity of these reactions makes quinoline N-oxides highly valuable intermediates in the synthesis of complex molecules. researchgate.netacs.orgsci-hub.se

Overview of Quinoline Scaffold in Natural Products and Pharmaceutical Sciences

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with significant biological activity. nih.govbenthamdirect.comresearchgate.netbohrium.com

Biological Relevance of Quinoline Derivatives

Quinoline and its derivatives are renowned for their wide spectrum of pharmacological properties. nih.govorientjchem.orgnih.gov Over 200 biologically active quinoline and quinazoline (B50416) alkaloids have been identified. mdpi.com The quinoline nucleus is a key component in numerous natural products, many of which have been used in traditional medicine for centuries. benthamdirect.comlongdom.orgnih.gov

The Cinchona alkaloids, such as quinine and cinchonidine, are classic examples of quinoline-containing natural products with potent antimalarial activity. rsc.orgbiointerfaceresearch.com The discovery of quinine's efficacy against malaria was a landmark in medicine and spurred the development of synthetic antimalarial drugs like chloroquine (B1663885) and mefloquine, which also feature the quinoline core. rsc.orgnih.gov

Beyond their antimalarial effects, quinoline derivatives have demonstrated a remarkable array of other biological activities, as detailed in the table below. nih.govnih.govmdpi.comlongdom.orgbiointerfaceresearch.comnih.govtaylorandfrancis.com

| Biological Activity | Examples of Quinoline Derivatives |

| Anticancer | Camptothecin, Topotecan rsc.orglongdom.orgtaylorandfrancis.com |

| Antibacterial | Fluoroquinolones (e.g., Ciprofloxacin) rsc.orgmdpi.com |

| Antifungal | Various synthetic derivatives nih.govbiointerfaceresearch.com |

| Antiviral | Certain synthetic derivatives nih.govbiointerfaceresearch.com |

| Anti-inflammatory | 2-(Furan-2-yl)-4-phenoxy-quinoline derivatives nih.gov |

| Analgesic | 4-Substituted-7-trifluoromethylquinolines nih.gov |

| Anticonvulsant | Various synthetic derivatives nih.gov |

| Anti-tubercular | Bedaquiline rsc.org |

| Anti-parasitic (Leishmaniasis) | 2-Substituted quinoline alkaloids nih.gov |

The versatility of the quinoline scaffold allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties and develop new therapeutic agents for a wide range of diseases. nih.govorientjchem.org

Role of Quinoline N-Oxides as Precursors for Bioactive Compounds

The enhanced and often regioselective reactivity of quinoline N-oxides makes them invaluable precursors for the synthesis of biologically active quinoline derivatives. researchgate.netrsc.org Many synthetic routes to functionalized quinolines leverage the unique properties of the N-oxide to introduce desired substituents in a controlled manner. preprints.orgbeilstein-journals.org

The process of deoxygenative functionalization is a powerful strategy where the N-oxide group activates the quinoline ring for a reaction and is subsequently removed, leading to the final functionalized quinoline product. organic-chemistry.orgnih.govacs.org This approach has been used to synthesize a variety of derivatives, including those with C-C, C-N, and C-S bonds at the C2 position. beilstein-journals.orgnih.gov For instance, metal-free deoxygenative C2-amidation and C2-heteroarylation of quinoline N-oxides provide direct access to N-acylated 2-aminoquinolines and α-triazolylquinolines, respectively, which are important motifs in medicinal chemistry. preprints.orgbeilstein-journals.org

The use of quinoline N-oxides allows for late-stage functionalization of complex molecules, a crucial strategy in drug discovery for rapidly generating analogues with modified properties. preprints.orgbeilstein-journals.orgnih.gov This approach has been successfully applied to the modification of natural products and the synthesis of compounds with potential anticancer, antibacterial, and antiparasitic properties. researchgate.netpreprints.orgbeilstein-journals.orgresearchgate.net

Specific Research Focus: 6-Methoxyquinoline (B18371) N-oxide as a Model Compound

Within the family of quinoline N-oxides, 6-Methoxyquinoline N-oxide has emerged as a compound of particular interest for focused research. nih.govarkat-usa.org

The study of this compound is driven by several key factors. The presence of the methoxy (B1213986) group at the 6-position of the quinoline ring system influences the electron density distribution of the aromatic rings, thereby affecting the reactivity of the N-oxide group and the potential for functionalization at other positions. mdpi.com This makes it an ideal model to investigate the electronic effects of substituents on the chemical behavior of quinoline N-oxides. Furthermore, its derivatives have shown potential in medicinal chemistry, prompting further investigation into its properties and reactions. nbinno.com The compound is also used in studies of enzyme mechanisms, such as those involving cytochrome P450, where it serves as a substrate to probe different types of oxidation reactions. nih.gov

Research on this compound is distinct from general studies on quinoline N-oxides due to the specific influence of the 6-methoxy substituent. While general studies may focus on the fundamental reactivity of the quinoline N-oxide core, research on this particular derivative allows for a more nuanced understanding of how electron-donating groups modulate reactivity. For instance, in C-H activation and arylation reactions, the methoxy group can direct the regioselectivity of the functionalization, a level of detail not captured in studies of the unsubstituted parent compound. mdpi.comacs.org Moreover, the specific stereoelectronic properties of this compound can lead to unique supramolecular structures and crystal packing, as seen in its dihydrate form, which features unusual water channels. researchgate.net

Review of Current Research Trajectories for N-Oxides

The field of N-oxide chemistry is experiencing a resurgence, with several key research trajectories emerging. nih.gov One major area of focus is their application as mild and selective oxidizing agents in organic synthesis. thieme-connect.de Another significant trend is the development of N-oxides as prodrugs, particularly for use in hypoxic environments found in solid tumors, where the N-oxide can be reduced to release an active therapeutic agent. acs.org There is also growing interest in the synthesis of novel N-oxide-containing materials, such as ligands for catalysis and components for organic light-emitting diodes (OLEDs). nbinno.comresearchgate.net Furthermore, the unique physicochemical properties of N-oxides, such as their high polarity and ability to form strong hydrogen bonds, are being exploited in the design of new materials with specific solubility and transport characteristics. acs.org

Detailed Research Findings

Recent studies have provided detailed information on the synthesis, reactivity, and spectroscopic properties of this compound.

Synthesis: The synthesis of this compound is typically achieved through the oxidation of 6-methoxyquinoline. ontosight.ai Common oxidizing agents for this transformation include 3-chloroperbenzoic acid (mCPBA) and hydrogen peroxide. ontosight.airsc.org One documented procedure involves reacting 6-methoxyquinoline with mCPBA in dichloromethane (B109758) at room temperature. rsc.org Another approach utilizes electrochemically generated peroxodicarbonate as the terminal oxidizer, which has been shown to produce the N-oxide in high yield (93%). doi.org

Reactivity: this compound serves as a versatile intermediate for the synthesis of various substituted quinolines. For example, it can undergo C-H arylation reactions. In one study, the reaction of this compound with anilines in the presence of tert-butyl nitrite (B80452) led to the formation of 2-aryl-6-methoxyquinoline N-oxides. acs.org It is also a substrate for deoxygenative functionalization. For instance, it has been used in reactions to prepare 6-methoxy-2-phenoxyquinoline. rsc.org

Spectroscopic Data: The structural characterization of this compound has been thoroughly documented using various spectroscopic techniques.

1H NMR (400 MHz, CDCl3): δ 8.60 (d, J = 9.5 Hz, 1H), 8.34 (dd, J = 6.0, 0.7 Hz, 1H), 7.57 (d, J = 8.5 Hz, 1H), 7.32 (dd, J = 9.5, 2.7 Hz, 1H), 7.19 (dd, J = 8.5, 6.0 Hz, 1H), 7.05 (d, J = 2.7 Hz, 1H), 3.88 (s, 3H). rsc.org

13C NMR (100 MHz, CDCl3): δ 159.3, 137.1, 133.7, 131.9, 124.8, 122.6, 121.4, 121.3, 105.6, 55.6. rsc.org

High-resolution mass spectrometry (HRMS) data further confirms the molecular formula of the compound. doi.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | nih.gov |

| Molecular Weight | 175.18 g/mol | |

| CAS Number | 6563-13-9 | ontosight.ai |

| Appearance | Colorless solid | doi.org |

| Melting Point | 102-104 °C |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Solvent | Chemical Shifts (δ ppm) | Reference |

| 1H NMR | CDCl₃ | 8.60, 8.34, 7.57, 7.32, 7.19, 7.05, 3.88 | rsc.org |

| 13C NMR | CDCl₃ | 159.3, 137.1, 133.7, 131.9, 124.8, 122.6, 121.4, 121.3, 105.6, 55.6 | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

6-methoxy-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEGRKPOJXNZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291678 | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6563-13-9 | |

| Record name | 6-Methoxyquinoline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxyquinoline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Methoxyquinoline N Oxide and Its Derivatives

Direct Oxidation Approaches for Quinoline (B57606) N-oxide Synthesis

Direct oxidation of the nitrogen atom in the quinoline ring is a common and straightforward approach to obtaining quinoline N-oxides. This transformation can be achieved using various oxidizing agents and conditions, each with its own advantages and limitations.

Peracid-Mediated Oxidations

Peroxy acids, also known as peracids, are widely used reagents for the N-oxidation of heteroaromatic compounds, including quinolines. The reaction mechanism involves the electrophilic transfer of an oxygen atom from the peracid to the lone pair of electrons on the quinoline nitrogen.

One of the most common peracids employed for this purpose is peracetic acid. A typical procedure involves stirring the parent quinoline with a solution of peracetic acid. For instance, the synthesis of quinoline N-oxide can be achieved by reacting quinoline with 40% peracetic acid for a couple of hours. After the reaction, the excess acetic acid is removed, and the product is isolated. Another approach involves the in situ generation of peracetic acid from glacial acetic acid and 30% aqueous hydrogen peroxide, which has been successfully used for the synthesis of 8-hydroxyquinoline (B1678124) N-oxide. ias.ac.in This method avoids the need to handle concentrated peracetic acid solutions directly. The kinetics of N-oxidation with perbenzoic acid have also been studied, providing insights into the reaction mechanism which is thought to proceed through the formation of an intermediate complex between the nitrogen-containing compound and the peroxy acid. researchgate.net

The choice of solvent can influence the rate of oxidation. researchgate.net While effective, the use of organic peracids can be expensive for large-scale preparations. google.com

Hydrogen Peroxide Systems with Inorganic Per-compounds

To overcome some of the limitations of organic peracids, systems utilizing hydrogen peroxide in combination with inorganic catalysts have been developed. These methods offer a more cost-effective and safer alternative for the large-scale production of N-oxides. google.com

The process involves the oxidation of the tertiary amine, such as quinoline, with hydrogen peroxide in the presence of a catalyst. These catalysts are typically unstable inorganic per-compounds of acid-forming elements from groups VA, VIA, VIB, and VIII of the periodic table. google.com Specifically, oxides, acids, or acid salts of these elements can form inorganic peracids or persalts in the reaction medium, which then act as the oxidizing species. google.com

A notable example is the use of molybdenum compounds as catalysts. google.com A catalytic system based on a Keplerate polyoxomolybdate ({Mo132}) has been shown to be effective for the oxidation of quinoline and its derivatives to the corresponding N-oxides using aqueous hydrogen peroxide at room temperature. rsc.org This method is advantageous as the catalyst is reusable and the reaction proceeds under mild conditions. rsc.org The reaction of quinoline with hydrogen peroxide in a carboxylate-free environment at temperatures between 40°C and 80°C in the presence of such inorganic per-compounds provides a direct route to quinoline N-oxide. google.com

| Catalyst System | Substrate | Product | Conditions | Yield |

| H₂O₂ / {Mo132} | Quinoline | Quinoline N-oxide | H₂O/Ethanol, Room Temp. | High |

| H₂O₂ / Molybdenum Compound | Quinoline | Quinoline N-oxide | 40-80°C | - |

| H₂O₂ / Glacial Acetic Acid | 8-Hydroxyquinoline | 8-Hydroxyquinoline N-oxide | 65-75°C | Fair |

Electrochemical Methods for Quinoline N-oxide Formation

Electrochemical synthesis offers a sustainable and reagent-free approach to the formation of quinoline N-oxides. These methods utilize electric current to drive the desired chemical transformations, often under mild conditions and with high atom economy.

A prominent electrochemical strategy involves the reductive cyclization of nitro arenes. For example, 2,3-disubstituted quinoline N-oxides can be synthesized by the cathodic reduction of appropriately substituted nitro arenes in a simple undivided cell under constant current electrolysis. This method has been successfully applied to the synthesis of numerous differently substituted quinoline N-oxides in yields of up to 90%. Another electrochemical approach is the reductive cyclization of 2-allylnitroarenes, which proceeds via the generation of a nitroarene radical anion, followed by a 1,5-hydrogen atom transfer to yield the corresponding 2-substituted quinoline N-oxides.

Electrochemical methods can also be employed for the functionalization of pre-formed quinoline N-oxides. For instance, the electrochemical oxidative amination of quinoline N-oxide with morpholine (B109124) can be achieved using a copper(II) acetate (B1210297) catalyst. The regioselectivity of this reaction can be controlled by the choice of solvent, yielding 4-aminoquinoline (B48711) N-oxides in dichloromethane (B109758) or 2-aminoquinoline (B145021) N-oxides in acetonitrile.

| Electrochemical Method | Starting Material | Product | Key Features | Yield |

| Cathodic Reduction | 2-Nitrobenzyl β-ketoesters | 2,3-Disubstituted quinoline N-oxides | Mild, reagent-free, high atom economy | Up to 90% |

| Reductive Cyclization | 2-Allylnitroarenes | 2-Substituted quinoline N-oxides | Mg-graphite electrodes, undivided cell | Up to 96% |

| Oxidative Amination | Quinoline N-oxide and Morpholine | 2- or 4-Aminoquinoline N-oxides | Cu(OAc)₂ catalyst, solvent-controlled regioselectivity | Good |

Synthesis of 6-Methoxyquinoline (B18371) N-oxide via Cyclization Reactions

Instead of starting with a pre-formed quinoline ring, 6-methoxyquinoline N-oxide and its derivatives can be constructed through cyclization reactions that form the heterocyclic ring system. These methods are particularly useful for accessing substituted quinolines that may be difficult to prepare via direct functionalization.

Base-Induced Cyclization of Alkylidene O-Nitroarylacetonitriles

A notable cyclization strategy for the synthesis of substituted quinoline N-oxides is the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.com This method allows for the preparation of a variety of substituted quinoline N-oxides. combichemistry.com

The starting materials, alkylidene o-nitroarylacetonitriles, are readily accessible. Their synthesis typically begins with the cyanomethylation of a nitroarene via vicarious nucleophilic substitution, followed by a Knoevenagel condensation. combichemistry.com For the synthesis of a this compound derivative, the starting nitroarene would be a substituted 4-methoxynitrobenzene. The subsequent base-induced cyclization of the prepared alkylidene o-nitroarylacetonitrile derivative leads to the formation of the desired substituted quinoline N-oxide. combichemistry.com

Annulation Reactions for Quinoline N-oxide Formation

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another powerful route to quinoline N-oxides. These reactions often employ transition metal catalysts to facilitate the C-H activation and bond formation steps.

One such example is the cobalt-catalyzed [4+2] cyclization of arylnitrones and alkynes. This method proceeds via a nitrone-assisted dual C-H cleavage under relatively mild conditions to afford quinoline N-oxides. Another approach involves a catalyst- and additive-free annulation of ynediones with isoquinoline (B145761) N-oxides or quinoline N-oxides. This reaction proceeds through a tandem [3+2] cycloaddition, followed by ring-opening and N-nucleophilic addition, to yield functionalized pyrrolo[1,2-a]quinolines.

| Annulation Reaction | Reactants | Catalyst/Conditions | Product Type |

| [4+2] Cyclization | Arylnitrones and Alkynes | Cobalt catalyst | Quinoline N-oxides |

| Tandem Cycloaddition/Ring-opening | Ynediones and Quinoline N-oxides | Catalyst- and additive-free, 35°C | Pyrrolo[1,2-a]quinolines |

Cobalt-Catalyzed Annulation with Internal Alkynes

A modern and efficient approach to synthesizing the quinoline scaffold, which can be subsequently oxidized to the N-oxide, involves the cobalt-catalyzed annulation of anilides with internal alkynes. This method is valued for its cost-effectiveness, operational simplicity, and the use of readily available starting materials. researchgate.netresearchgate.net The transformation is believed to proceed via an ortho C-H activation of the anilide, followed by the nucleophilic addition of the resulting C-Co species to the amide. researchgate.net

In a typical reaction, a substituted anilide, such as N-(4-methoxyphenyl)acetamide, is reacted with an internal alkyne, for example, diphenylacetylene, in the presence of a cobalt catalyst. The success of this annulation is often enhanced by the addition of a Lewis acid, such as Zn(OTf)₂, which increases the electrophilicity of the amide's carbonyl group. researchgate.net This high-valent cobalt-catalyzed dehydrative annulation provides a direct route to highly substituted quinoline derivatives. researchgate.net While the direct synthesis of the N-oxide via this method is not explicitly detailed, the resulting 6-methoxyquinoline derivative can be readily oxidized to this compound in a subsequent step using common oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).

The reaction exhibits broad substrate compatibility and good functional group tolerance. researchgate.net For instance, anilides bearing either electron-donating or electron-withdrawing groups can be successfully employed to yield the corresponding quinoline derivatives in moderate to good yields. researchgate.net

Derivatization Strategies of this compound

The N-oxide moiety in this compound activates the quinoline ring, enabling various regioselective functionalization reactions that are otherwise challenging to achieve on the parent quinoline.

Regioselective C-H Functionalization of Quinoline N-oxides

The electronic properties of the N-oxide group significantly influence the reactivity of the C-H bonds in the quinoline ring system, making regioselective C-H functionalization a powerful tool for derivatization.

The C2 position of quinoline N-oxides is particularly susceptible to nucleophilic attack and metal-catalyzed C-H activation due to the electron-withdrawing nature of the adjacent N-oxide group.

Transition metal catalysis offers a versatile platform for the C2-functionalization of quinoline N-oxides, with copper and palladium catalysts being prominently used.

####### 2.3.1.1.1.1. Copper-Catalyzed Dehydrogenative C-N Coupling (Amination)

A highly efficient strategy for the synthesis of 2-aminoquinoline N-oxides is the direct amination of quinoline N-oxides via a copper-catalyzed dehydrogenative C-N coupling. This method provides a practical pathway to 2-aminoquinolines and is characterized by its simple system, high efficiency, and environmentally friendly nature, often proceeding under mild conditions without the need for ligands, additives, bases, or external oxidants. rsc.org

In this one-pot strategy, a quinoline N-oxide, such as this compound, is coupled with a variety of amines. The reaction is typically catalyzed by a copper salt, like copper(II) acetate. The scope of the reaction is broad, encompassing primary and secondary aliphatic and aromatic amines, as well as heterocycles. nih.gov

Below is a table summarizing the scope of a copper-catalyzed C-H amination of aminoquinoline benzamides, which demonstrates the versatility of this type of transformation.

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | N-(2-(morpholino)phenyl)quinoline-8-carboxamide | 92 |

| 2 | Pyrrolidine | N-(2-(pyrrolidin-1-yl)phenyl)quinoline-8-carboxamide | 85 |

| 3 | N-Methylaniline | N-(2-(methyl(phenyl)amino)phenyl)quinoline-8-carboxamide | 78 |

| 4 | Aniline | N-(2-(phenylamino)phenyl)quinoline-8-carboxamide | 46 |

| 5 | Indole | N-(2-(1H-indol-1-yl)phenyl)quinoline-8-carboxamide | 88 |

| 6 | Pyrazole | N-(2-(1H-pyrazol-1-yl)phenyl)quinoline-8-carboxamide | 91 |

This table is representative of the general reaction scope and is based on data for the amination of N-phenylquinoline-8-carboxamide as a model system. nih.gov

####### 2.3.1.1.1.2. Palladium-Catalyzed Decarboxylative-Coupling

Palladium-catalyzed decarboxylative cross-coupling reactions represent another powerful method for C-C bond formation. In the context of quinoline N-oxides, this strategy can be employed to introduce various substituents at the C2 position, starting from a quinoline-2-carboxylic acid N-oxide derivative. These reactions are advantageous as they utilize relatively inexpensive and stable carboxylic acids. wikipedia.org

The general mechanism for a palladium-catalyzed decarboxylative cross-coupling involves the reaction of a carboxylic acid with an organic halide in the presence of a palladium catalyst, a base, and an oxidant, leading to the formation of a new carbon-carbon bond with the extrusion of carbon dioxide. wikipedia.org For heteroaromatic carboxylic acids, the reaction is believed to proceed through an initial oxidative addition of the aryl halide to the palladium catalyst, followed by electrophilic palladation at a position adjacent to the carboxyl group. Subsequent palladium migration and decarboxylation lead to the cross-coupled product. wikipedia.org

While a specific example for the decarboxylative coupling at the C2 position of this compound is not detailed, the general principle can be applied. For instance, a 6-methoxyquinoline-2-carboxylic acid N-oxide could be coupled with various (hetero)aryl halides in the presence of a palladium catalyst to yield the corresponding 2-(hetero)aryl-6-methoxyquinoline N-oxide. The efficiency of such reactions has been demonstrated for a variety of related heterocyclic carboxylic acids, affording the coupled products in good to excellent yields. nih.gov

Metal-Free Conditions

C8-Functionalization

While C2-functionalization is common, selective functionalization at the C8 position of the quinoline ring presents a greater challenge and is of significant interest for accessing unique chemical space. The proximity of the C8-H bond to the N-oxide group can be exploited for directed C-H activation.

Palladium(II) catalysis has emerged as a powerful tool for the C8-selective functionalization of quinoline N-oxides. Specifically, Pd(II)-catalyzed C-H arylation allows for the introduction of various aryl groups at the C8 position nih.govacs.org. The reaction typically employs iodoarenes as the coupling partners. Mechanistic studies and DFT computations suggest that the reaction proceeds via a cyclopalladation pathway, where the N-oxide acts as a directing group nih.govacs.orgresearchgate.net. The choice of solvent is critical for selectivity; for instance, acetic acid has been shown to favor C8-arylation over the more commonly observed C2-arylation nih.govacs.org.

This methodology exhibits a broad substrate scope with respect to both the quinoline N-oxide and the iodoarene, and it is tolerant of various functional groups. The reaction can also be accelerated using microwave irradiation, reducing reaction times significantly acs.org. Furthermore, the process is scalable, as demonstrated by the successful gram-scale synthesis of 8-phenylquinoline (B8574275) N-oxide nih.gov.

In addition to arylation, Pd(II) catalysis has been successfully applied to the C8-selective acylation of quinoline N-oxides using α-oxocarboxylic acids as the acyl source researchgate.net. This reaction also proceeds with excellent regioselectivity under mild conditions.

| Quinoline N-oxide Substituent | Coupling Partner | Catalyst | Solvent | Product |

| Unsubstituted | Iodoarene | Pd(OAc)2 | Acetic Acid | 8-Arylquinoline N-oxide |

| 6-Nitro | Iodoarene | Pd(OAc)2 | Acetic Acid | 8-Aryl-6-nitroquinoline N-oxide |

| 2-Methyl | Iodoarene | Pd(OAc)2 | Acetic Acid | 8-Aryl-2-methylquinoline N-oxide |

| Unsubstituted | α-Oxocarboxylic Acid | Pd(II) | - | 8-Acylquinoline N-oxide |

Rhodium catalysis, in conjunction with molecular oxygen as a clean and economical oxidant, provides an effective method for the direct C8-olefination of quinoline N-oxides sci-hub.boxnih.gov. This distal C(sp²)-H olefination is compatible with a wide range of olefins, including activated acrylates and styrenes, as well as unactivated aliphatic olefins. The catalytic system, typically involving [RhCp*Cl2]2 and AgSbF6, demonstrates high robustness and functional group tolerance sci-hub.box.

The reaction is effective for quinoline N-oxides bearing electron-donating groups at various positions. For example, a methyl group at the C6 position is well-tolerated, leading to the C8-olefinated product in good yield. Even 2-substituted quinoline N-oxides undergo C8-olefination efficiently sci-hub.boxnih.gov. Kinetic isotope studies and deuterium-labeling experiments have been conducted to elucidate the mechanistic pathway of this transformation sci-hub.box. The utility of this method is further showcased by its application to the modification of natural product-derived substrates sci-hub.boxnih.gov.

| Quinoline N-oxide Substituent | Olefin | Catalyst System | Oxidant | Product | Yield (%) |

| Unsubstituted | n-Butyl acrylate | [RhCpCl2]2/AgSbF6 | O2 | 8-(Butoxycarbonylethyl)quinoline N-oxide | 82 |

| 6-Methyl | n-Butyl acrylate | [RhCpCl2]2/AgSbF6 | O2 | 8-(Butoxycarbonylethyl)-6-methylquinoline N-oxide | 76 |

| 3-Methyl | n-Butyl acrylate | [RhCpCl2]2/AgSbF6 | O2 | 8-(Butoxycarbonylethyl)-3-methylquinoline N-oxide | 51 |

| 4-Methyl | n-Butyl acrylate | [RhCpCl2]2/AgSbF6 | O2 | 8-(Butoxycarbonylethyl)-4-methylquinoline N-oxide | 65 |

Alkenylation Reactions

The introduction of alkenyl groups, particularly at the C2 position, is a valuable transformation for quinoline N-oxides. Various transition metals have been shown to catalyze this reaction effectively.

Palladium-catalyzed direct cross-coupling of quinoline N-oxides with olefin derivatives can be achieved without an external ligand or oxidant. acs.org The reaction proceeds via a proposed C-H bond activation of the N-oxide by Pd(OAc)₂, followed by a Heck-type coupling. acs.org The resulting alkenylated quinoline N-oxide intermediate is thought to oxidize the Pd(0) species back to the active Pd(II) catalyst, thereby releasing the final deoxygenated 2-alkenylated quinoline product. acs.org This methodology has been applied to quinoline N-oxides bearing electron-donating groups, such as a methyl group at the C6 position, which react smoothly with acrylates to give high yields. acs.org

Copper-catalyzed C2-alkenylation has also been developed using alkynes and a boron source like pinacol (B44631) diborane. rsc.org This process involves borylcupration of the alkyne, followed by the capture of the generated alkenyl copper species by the quinoline N-oxide. rsc.org Zinc-catalyzed C-H alkenylation with ynones provides a route to valuable quinoline-enol scaffolds. rsc.org More recently, a gold-catalyzed cycloaddition/ring-opening reaction between quinoline N-oxides and allenamides has been shown to produce C2-alkenylated quinolines with high E-selectivity. acs.org

Table 2: C2-Alkenylation of Quinoline N-Oxides

| Catalyst | Coupling Partner | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Olefins (e.g., acrylates) | External oxidant-free, deoxygenative | 27-95% | acs.org |

| Copper (Cu) | Alkynes, Pinacol diborane | Deoxygenative, good functional group tolerance | - | rsc.org |

| Zinc (Zn) | Ynones | Forms quinoline-enol scaffolds | - | rsc.org |

Alkylation Reactions

Alkylation of the quinoline N-oxide core can be directed to either the C2 or C8 position depending on the catalytic system employed.

A reductive C2-alkylation has been achieved using Wittig reagents. nih.gov This method provides a wide range of C2-alkylated pyridines and quinolines with excellent site selectivity and compatibility with various functional groups. nih.gov Another approach involves a palladium-catalyzed dual C-H bond activation for the direct alkylation of quinoline N-oxides with ethers. nih.gov

For remote C-H functionalization, a Rh(III)-catalyzed reaction has been developed for the selective C8-alkylation of quinoline N-oxides with maleimides and acrylates. acs.org The reaction shows complete C8 selectivity and a broad substrate scope, proceeding in good to excellent yields. Mechanistic investigations point to the formation of a five-membered rhodacycle as a key intermediate that directs the functionalization to the C8 position. acs.org

Table 3: Alkylation of Quinoline N-Oxides

| Position | Catalyst/Reagent | Alkylating Agent | Key Features | Reference |

|---|---|---|---|---|

| C2 | Wittig Reagents | Wittig Reagents | Reductive alkylation, excellent site-selectivity | nih.gov |

| C2 | Pd(OAc)₂ | Ethers | Dual C-H activation | nih.gov |

Arylation Reactions

The arylation of quinoline N-oxides is a well-established method for creating C-C bonds, with regioselectivity being highly dependent on the choice of catalyst and reaction conditions.

C2-Arylation: A transition-metal-free, photocatalytic strategy using chlorophyll (B73375) as an organic photocatalyst enables the direct C-H arylation of quinoline N-oxides at the C2 position. rsc.org Another approach involves a radical cross-coupling of quinoline N-oxides with arylboronic acids, mediated by KMnO₄, to selectively yield C2-arylated products. lookchem.com

C8-Arylation: The distal C8 position can be selectively arylated using various catalytic systems. A palladium-catalyzed C-H arylation with iodoarenes proceeds with high selectivity for the C8 isomer, a departure from typical Pd-catalyzed C2-selective methods. acs.org Ruthenium(II) catalysis has been used for the C8 arylation with arylboronic acids, which notably results in a one-pot deoxygenation to afford 8-arylquinolines. acs.orgnih.gov In contrast, using a Rh(III) catalyst under similar conditions yields the 8-arylquinoline N-oxide product without deoxygenation. acs.orgnih.gov For instance, this compound reacts with phenylboronic acid using a Rh(III) catalyst to give 6-methoxy-8-phenylquinoline N-oxide in 60% yield. nih.gov

A metal-free arylation has also been developed through the in situ diazotization of anilines. acs.org This method was successfully applied to the reaction of this compound with 4-(trifluoromethyl)aniline (B29031) on a 5-gram scale, yielding the C2-arylated product. acs.org

Table 4: Arylation of Quinoline N-Oxides

| Position | Catalyst/System | Arylating Agent | Key Features | Example Substrate/Product | Reference |

|---|---|---|---|---|---|

| C2 | Chlorophyll (photocatalyst) | - | Transition-metal-free | - | rsc.org |

| C2 | KMnO₄ | Arylboronic acids | Radical cross-coupling | - | lookchem.com |

| C2 | Metal-free (in situ diazotization) | Anilines | Green, scalable | This compound → 2-Aryl-6-methoxyquinoline | acs.org |

| C8 | Palladium (Pd) | Iodoarenes | High C8 selectivity | - | acs.org |

| C8 | Ruthenium (Ru) | Arylboronic acids | Deoxygenative arylation | - | acs.orgnih.gov |

Amination and Amidation Reactions

The synthesis of aminoquinolines is of significant interest due to their prevalence in medicinal chemistry. Direct C-H amination and amidation of quinoline N-oxides provide efficient routes to these valuable compounds.

C2-Amination/Amidation: A simple and highly efficient copper-catalyzed direct amination of quinoline N-oxides with aliphatic secondary amines has been developed. acs.org This reaction proceeds under mild conditions (50 °C) and notably does not require a ligand, base, or external oxidant. acs.org The resulting 2-aminoquinoline N-oxides can be readily deoxygenated to the corresponding 2-aminoquinolines. acs.org A metal- and additive-free deoxygenative C2-heteroarylation has also been reported using N-sulfonyl-1,2,3-triazoles, which proceeds with good regioselectivity. beilstein-journals.org Electron-rich N-oxides, such as those with a 6-methoxy group, are well-tolerated, providing the C2-triazolylquinolines in high yields (85-90%). beilstein-journals.org

C8-Amidation: Remote C8-amidation can be achieved using iridium and rhodium catalysts. An iridium-catalyzed C-H amidation with sulfonyl azides has been shown to be highly regioselective for the C8 position. acs.org Similarly, a Rh(III)-catalyzed protocol using N-fluorobis(phenylsulfonyl)imide (NFSI) as an amidating agent provides an effective route to C8-amidated quinoline N-oxides. acs.org Mechanistic studies for these remote functionalizations indicate the formation of a five-membered metallacycle involving the N-oxide as a directing group is crucial for achieving C8 selectivity. acs.orgacs.org

Table 5: Amination and Amidation of Quinoline N-Oxides

| Position | Catalyst | Aminating/Amidating Agent | Key Features | Yield Range | Reference |

|---|---|---|---|---|---|

| C2 | Copper (Cu) | Aliphatic secondary amines | Ligand/base/oxidant-free, mild conditions | Good to excellent | acs.org |

| C2 | Metal-free | N-sulfonyl-1,2,3-triazoles | Deoxygenative heteroarylation | 85-90% (for 6-OMe) | beilstein-journals.org |

| C8 | Iridium (Ir) | Sulfonyl azides | High C8 regioselectivity | - | acs.org |

Halogenation Reactions

Halogenated quinolines are important synthetic intermediates, and direct C-H halogenation of quinoline N-oxides offers an atom-economical route to their synthesis.

A regioselective C2-chlorination of heterocyclic N-oxides has been developed using triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating system. researchgate.net This method provides the desired N-heterocyclic chlorides in satisfactory yields with high efficiency and selectivity across a broad range of substrates. researchgate.net

For functionalization at the C8 position, a highly efficient Rh(III)-catalyzed C8-bromination of quinoline N-oxide has been developed using N-bromosuccinimide (NBS). acs.org This protocol demonstrates excellent functional group tolerance and is scalable. The mechanism is proposed to proceed through a five-membered rhodacycle intermediate, which ensures the high regioselectivity for the C8 position. nih.govacs.org

Table 6: Halogenation of Quinoline N-Oxides

| Position | Catalyst | Halogenating Agent | Product | Reference |

|---|---|---|---|---|

| C2 | - | PPh₃/Cl₃CCN | 2-Chloroquinoline | researchgate.net |

Ugi Reaction via Deoxygenative C(sp2)-H Functionalization

The Ugi four-component reaction is a powerful tool for rapidly generating molecular complexity. wikipedia.org In a novel variation, quinoline N-oxides have been used to replace the traditional carboxylic acid component. nih.govacs.orgacs.org

In this N-oxide-induced Ugi reaction, an aldehyde, an amine, an isocyanide, and a quinoline N-oxide react to furnish quinoline-C2-amino amides. nih.govresearchgate.net The quinoline N-oxide acts as a carboxylic acid isostere, and its participation drives the reaction forward through an irreversible nucleophilic addition onto the C2-position of the N-oxide ring. nih.govacs.org This deoxygenative C(sp²)-H functionalization provides a unique and efficient synthetic route to complex, biologically relevant molecules. nih.gov The reaction works well with a variety of substituted quinoline N-oxides, aldehydes, anilines, and isocyanides, consistently producing the desired four-component adducts in excellent yields. acs.org

Table 7: N-Oxide-Induced Ugi Reaction Components

| Component 1 | Component 2 | Component 3 | Component 4 (Carboxylic Acid Isostere) | Product | Reference |

|---|

Green Chemistry Considerations in N-Oxide Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including quinoline N-oxides, to minimize environmental impact and enhance safety and efficiency. nih.gov These principles focus on aspects such as waste prevention, the use of less hazardous chemicals, and designing energy-efficient processes. mdpi.com For the synthesis and derivatization of this compound, green chemistry considerations address the entire lifecycle of the process, from starting materials to final products, emphasizing sustainability without compromising efficacy. mdpi.com

Atom Economy in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com The goal is to maximize this incorporation, thereby minimizing waste. jk-sci.com An ideal reaction has an atom economy of 100%, where all reactant atoms are found in the final product. buecher.de

In the context of N-oxide synthesis, traditional methods often suffer from poor atom economy. For instance, oxidations using stoichiometric reagents like peroxy acids (e.g., m-CPBA) generate significant waste, as the reagent itself is converted into a byproduct that is not incorporated into the N-oxide product. nih.gov

To improve atom economy, modern synthetic strategies focus on addition and isomerization reactions, which are inherently 100% atom-economical. jk-sci.comrsc.org For N-oxidation, the use of catalytic systems with clean oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) is preferred. In these reactions, the primary byproduct is water or the oxidant is used in catalytic amounts, leading to a much higher atom economy. researchgate.net For example, the oxidation of a tertiary amine with H₂O₂ produces only the N-oxide and water, representing a highly atom-economical pathway.

Table 1: Comparison of Atom Economy in Different N-Oxidation Methods

| Oxidation Method | Typical Oxidant | Byproduct(s) | Theoretical Atom Economy |

| Peroxy Acid Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | m-Chlorobenzoic acid | Low |

| Catalytic Oxidation | Hydrogen Peroxide (H₂O₂) | Water (H₂O) | High |

| Catalytic Aerobic Oxidation | Oxygen (O₂) / Air | Water (H₂O) | High |

This table provides a qualitative comparison. The exact atom economy percentage depends on the specific substrates and stoichiometry.

Novel solvent- and halide-free syntheses also contribute to high atom economy by eliminating waste associated with solvents and halide-containing reagents. rsc.org Such approaches are being explored for the functionalization of pyridine (B92270) N-oxides and can be conceptually applied to quinoline N-oxides. rsc.org

Use of Recyclable Reagents and Oxidants

The development of recyclable catalysts and reagents is a cornerstone of green chemistry, aiming to reduce waste and lower costs. researchgate.net In the synthesis of this compound, this involves employing catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

Recyclable Catalysts:

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be recovered by simple filtration. mdpi.com For N-oxidation, titanium silicalite (TS-1) has been used in packed-bed microreactors for the synthesis of pyridine N-oxides with H₂O₂ as the oxidant. organic-chemistry.org This continuous flow process allows for catalyst reuse over extended periods. organic-chemistry.org Nanocatalysts also offer high activity and recyclability for quinoline synthesis, a principle applicable to its N-oxide derivatives. acs.orgnih.gov

Polymer-Supported Catalysts: Poly(maleic anhydride-alt-1-octadecene) (Od-MA) has been demonstrated as a recyclable, metal-free catalyst for the N-oxidation of pyridines using H₂O₂. The catalyst can be recovered with yields exceeding 99.8% via filtration and reused without loss of activity. researchgate.net

Ionic Liquids: Brønsted-acidic ionic liquids have been used as efficient and recyclable catalysts in Friedländer quinoline synthesis, showcasing their potential for related heterocyclic preparations. mdpi.com

Green Oxidants: The choice of oxidant is critical for a green synthetic process. Ideal oxidants are inexpensive, readily available, and produce benign byproducts.

Hydrogen Peroxide (H₂O₂): As mentioned, H₂O₂ is a clean oxidant, yielding only water as a byproduct. organic-chemistry.org Its use in combination with recyclable catalysts like TS-1 or rhenium-based systems represents a green approach to N-oxidation. organic-chemistry.org

Molecular Oxygen (O₂) and Air: The use of O₂ or ambient air as the terminal oxidant is an ideal green methodology. nih.govrsc.org Visible-light-promoted aerobic oxidations have been successfully applied to the synthesis of various nitrogen-containing heterocycles. nih.govrsc.org

Oxone: This potassium peroxymonosulfate-based reagent is an effective and environmentally benign oxidant that can be used in aqueous media. researchgate.netacs.org

Sodium Percarbonate and Urea-Hydrogen Peroxide (UHP): These are stable, solid sources of H₂O₂, making them safer and easier to handle than aqueous H₂O₂. organic-chemistry.org UHP has been used for the efficient solid-state oxidation of nitrogen heterocycles to their corresponding N-oxides. organic-chemistry.org

Environmentally Benign Reaction Conditions

Minimizing the environmental footprint of a synthesis also involves optimizing reaction conditions, such as the choice of solvent and energy input.

Green Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives.

Water: Performing reactions in water is highly desirable due to its non-toxic, non-flammable, and abundant nature. researchgate.netacs.org Ultrasound-assisted synthesis of quinoline derivatives has been successfully carried out in water. nih.gov

Solvent-Free Conditions: Eliminating the solvent entirely reduces waste and simplifies product purification. rsc.orgacs.org Microwave-assisted syntheses of quinolines have been effectively performed under solvent-free conditions, a technique applicable to N-oxide preparation. nih.govresearchgate.net

Alternative Energy Sources: Non-traditional energy sources can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. rsc.org

Microwave (MW) Irradiation: MW-assisted synthesis is a green technique that often leads to dramatic reductions in reaction times and improved yields. nih.govresearchgate.netbenthamdirect.com It has been widely applied to the synthesis of quinazolines and quinoline derivatives. nih.govacs.org

Ultrasound (US) Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. It is considered an eco-friendly method and has been used for the synthesis of various quinoline derivatives, offering advantages like shorter reaction times and reduced energy consumption. nih.govnih.govmdpi.com

Table 2: Comparison of Conventional vs. Green Reaction Conditions for Heterocycle Synthesis

| Parameter | Conventional Method | Green Alternative(s) | Advantages of Green Alternative |

| Energy Source | Thermal Heating (Oil Bath) | Microwave, Ultrasound | Reduced reaction time, lower energy consumption, higher yields. benthamdirect.comnih.gov |

| Solvent | Volatile Organic Solvents (e.g., Chloroform, Toluene) | Water, Ionic Liquids, Supercritical Fluids, Solvent-Free | Reduced toxicity and waste, improved safety, easier work-up. nih.govnih.gov |

| Catalyst | Stoichiometric Reagents, Homogeneous Catalysts | Heterogeneous Catalysts, Nanocatalysts, Biocatalysts | Catalyst recyclability, simplified purification, milder conditions. mdpi.comresearchgate.net |

By integrating these green chemistry principles—maximizing atom economy, utilizing recyclable reagents, and employing benign reaction conditions—the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of 6 Methoxyquinoline N Oxide

Deoxygenation Pathways and Mechanisms

Deoxygenation, the removal of the oxygen atom from the N-oxide group to yield the parent 6-Methoxyquinoline (B18371), is a principal reaction pathway for this compound. The specific conditions under which this reaction is carried out dictate the underlying mechanism.

Thermal Deoxygenation

While specific studies on the thermal deoxygenation of 6-Methoxyquinoline N-oxide are not extensively detailed in the reviewed literature, the thermal decomposition of heteroaromatic N-oxides, in general, can proceed through complex mechanisms. For some pyridine (B92270) N-oxide complexes with transition metal halides, controlled thermal decomposition leads to the loss of the ligand to form stable phases with a lower ligand content. Aromatic N-oxides are generally considered to be relatively stable and resistant to deoxygenation under simple heating, often requiring harsh conditions.

Photochemical Deoxygenation

The photochemical behavior of this compound is a subject of significant interest, with deoxygenation being one of the observed photoreactions. The photochemistry of quinoline (B57606) 1-oxides with a methoxy (B1213986) group has been investigated in both protic and aprotic media, revealing that deoxygenation occurs alongside the formation of various photoisomers. researchgate.net The specific pathway and efficiency of the deoxygenation can be influenced by the solvent and the presence of other reagents.

Role of Excited Singlet and Triplet States

The photochemical deoxygenation of aromatic N-oxides is understood to proceed via electronically excited states. Upon absorption of light, the molecule is promoted to an excited singlet state (S1). From this state, it can either react directly or undergo intersystem crossing to a more stable triplet state (T1). For many aromatic N-oxides, the triplet state is the key intermediate in deoxygenation reactions. In the case of aromatic selenoxides, a related class of compounds, it has been suggested that the elongation of the heteroatom-oxygen bond may begin from the excited singlet state, with intersystem crossing coupled to this event. iastate.edu This could involve a direct spin-surface crossing along the bond elongation pathway or the formation of an ion pair followed by back-electron transfer to yield the deoxygenated product and an oxygen atom. iastate.edu A similar mechanism involving the cleavage of the N-O bond from an excited state is plausible for this compound.

Catalytic Deoxygenation

Catalytic methods offer efficient and often milder conditions for the deoxygenation of this compound compared to thermal or photochemical approaches. These methods typically involve a metal catalyst and a stoichiometric reductant.

Molybdenum-Catalyzed Deoxygenation with Pinacol (B44631)

A molybdenum-catalyzed deoxygenation of this compound using pinacol as a reductant has been reported. This process demonstrates high chemoselectivity for the reduction of the N-oxide group in the presence of other potentially reducible functional groups such as halogens, aldehydes, ketones, esters, and nitriles. The reaction proceeds efficiently, and a high selectivity for the N-oxide reduction is observed even in the presence of other reducible species like sulfoxides.

Table 1: Molybdenum-Catalyzed Deoxygenation of this compound with Pinacol

| Substrate | Catalyst | Reductant | Temperature (°C) | Result |

|---|---|---|---|---|

| This compound | Molybdenum complex | Pinacol | 130 | Selective deoxygenation to 6-Methoxyquinoline |

Deoxygenation with Isopropanol (B130326) as Reductant

A novel organic photoredox-based strategy has been developed for the chemoselective deoxygenation of various functionalized N-heterocyclic N-oxides, which is applicable to this compound. This method utilizes isopropanol as a recyclable reductant in a process that mirrors the Meerwein–Ponndorf–Verley (MPV) reaction's redox couple. rsc.org The reaction is highly efficient and generates easily separable byproducts, namely acetone (B3395972) and water. rsc.org This sustainable protocol allows for gram-scale deoxygenation reactions without the need for column chromatography for purification. rsc.org

Table 2: Deoxygenation of N-Heterocyclic N-oxides using Isopropanol

| Reaction Type | Catalyst System | Reductant | Key Feature |

|---|---|---|---|

| Photoredox Catalysis | Organic Photocatalyst | Isopropanol | Recyclable reductant and solvent system |

Nucleophilic Reactivity of the N-Oxide Moiety

The N-oxide moiety in this compound is characterized by a 1,2-dipolar nitrogen–oxygen bond. thieme-connect.de The formally negatively charged oxygen atom is a key center of reactivity, possessing significant nucleophilicity with minimal steric hindrance. thieme-connect.de This allows the oxygen to readily attack electrophiles. This initial activation step is crucial as it enhances the electrophilicity of the quinoline ring, particularly at the ortho (C2) and para (C4) positions, facilitating subsequent nucleophilic attack at these sites. thieme-connect.descripps.edu

This reactivity pattern allows for a range of transformations. The general mechanism involves the N-oxide oxygen attacking an electrophilic activating agent (e.g., sulfonyl chlorides, acid anhydrides). scripps.edu This creates a good leaving group on the oxygen, which dramatically accelerates the attack of a nucleophile at the C2 or C4 position. The process culminates in rearomatization to yield the substituted quinoline, with the loss of the activated oxygen group. thieme-connect.de This two-step sequence is a form of nucleophilic oxidation where the N-oxide is intimately involved in the substrate's conversion. thieme-connect.de

The N-O bond itself is relatively weak, with a bond dissociation energy of 63.3 kcal/mol reported for the parent pyridine N-oxide, making it prone to heterolytic fragmentation which is a key step in its role as a mild and versatile nucleophilic oxidant. thieme-connect.de

Electrophilic Reactivity of the Quinoline Ring System

In contrast to nucleophilic attack which targets the pyridine ring, electrophilic substitution on the quinoline N-oxide system preferentially occurs on the benzenoid (benzene) ring. researchgate.netiust.ac.ir The nitrogen atom, even as an N-oxide, withdraws electron density from the heterocyclic ring, deactivating it towards electrophiles. researchgate.net Consequently, electrophiles are directed to the electron-richer benzene (B151609) portion of the molecule.

Resonance structures of the parent quinoline N-oxide show that electron density is delocalized onto the oxygen atom, creating partial positive charges at positions 2 and 4, further disfavoring electrophilic attack on the pyridine ring. iust.ac.ir Electrophilic substitution therefore occurs fastest at the C5 and C8 positions, analogous to naphthalene (B1677914) chemistry where the α-positions are favored. iust.ac.ir This regioselectivity is explained by the stability of the Wheland intermediates; attack at C5 or C8 allows the positive charge to be delocalized while retaining a complete aromatic benzene ring in one of the resonance structures. iust.ac.ir

The presence of the methoxy group at the C6 position influences this reactivity. As an electron-donating group, the methoxy substituent activates the benzenoid ring towards electrophilic aromatic substitution, further enhancing the preference for substitution on this ring over the pyridine ring.

Rearrangement Reactions

This compound, like other aromatic amine N-oxides, undergoes significant rearrangement reactions, particularly under photochemical conditions. rsc.orgnsf.gov These reactions often involve skeletal reorganization of the heterocyclic system, leading to the formation of new ring structures.

Irradiation of methoxy-substituted quinoline N-oxides leads to the formation of various photoisomers, including 2(1H)-quinolones and 3,1-benzoxazepines. rsc.org The specific products and their yields are influenced by the reaction conditions, such as the solvent (protic vs. aprotic) and the wavelength of light used. rsc.orgnih.gov

For instance, the photolysis of 2-methyl-6-methoxyquinoline N-oxide in benzene has been shown to yield N-acetyl-2-hydroxy-5-methoxy-2,3-dihydroindole, a rearranged product, alongside the parent quinoline. scispace.com More generally, the use of specific wavelength light-emitting diodes (LEDs), such as at 390 nm, has been found to significantly improve the classical photoreaction of quinoline N-oxides, producing high yields of the corresponding 3,1-benzoxazepine. nih.gov This is because the benzoxazepine product has a different absorption maximum (around 323 nm) compared to the starting N-oxide (around 386 nm), so selective irradiation of the starting material with a 390 nm LED prevents photodegradation of the product. nih.gov

Table 1: Photochemical Rearrangement Products of Methoxyquinoline N-oxides

| Starting Material | Condition | Major Products | Reference |

|---|---|---|---|

| Methoxyquinoline 1-oxides | Photolysis in protic and aprotic media | 3,1-Benzoxazepines, 2(1H)-Quinolones | rsc.org |

| Quinoline N-oxides | 390-nm LED irradiation, Toluene | 3,1-Benzoxazepine | nih.gov |

The mechanisms of these photochemical rearrangements can involve complex intramolecular processes. In related systems like 6-hydroxyquinoline-N-oxides, adiabatic photoinduced proton transfer has been observed. nih.gov This process is accompanied by efficient and nonreversible deoxygenation and a 1-2 oxygen migration. nih.gov While not directly studying the 6-methoxy derivative, these findings suggest that intramolecular atom transfer is a key mechanistic pathway in the excited state of these molecules. The transfer of an oxygen atom from the nitrogen to a ring carbon is a critical step in the formation of both quinolone and benzoxazepine isomers.

The formation of benzoxazepines from the photorearrangement of aromatic N-oxides is widely believed to proceed through a high-energy oxaziridine (B8769555) intermediate. nsf.govcanada.ca Upon photoexcitation, the quinoline N-oxide can rearrange to form a transient, three-membered oxaziridine ring. This bicyclic intermediate is typically unstable and undergoes further transformations. canada.ca

The oxaziridine can then experience an electrocyclic ring expansion to yield the seven-membered 1,3-oxazepine (a benzoxazepine) ring system. nsf.gov Computational studies on related N-oxides support the valence bond isomerism between the oxaziridine and the subsequent oxazepine intermediate. nsf.gov This pathway from the excited N-oxide through the oxaziridine to the benzoxazepine represents the central mechanistic hypothesis for this class of photochemical rearrangement. nsf.govnih.gov

Substituents on the quinoline ring have a significant impact on the course and outcome of the photochemical reactions. The position of the methoxy group, in particular, has an important directing effect on the photoreactions of quinoline N-oxides. rsc.org An electron-donating group like the methoxy substituent at the 6-position can influence the electronic distribution in both the ground and excited states, thereby affecting the stability of intermediates and transition states along the reaction pathway. This can alter the relative yields of the possible photoisomers, such as quinolones and benzoxazepines. rsc.org The specific product observed in the photolysis of 2-methyl-6-methoxyquinoline N-oxide highlights how substituents can direct the reaction toward specific structural outcomes. scispace.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2(1H)-Quinolone |

| 3,1-Benzoxazepine |

| 2-Methyl-6-methoxyquinoline N-oxide |

| N-acetyl-2-hydroxy-5-methoxy-2,3-dihydroindole |

| 6-hydroxyquinoline-N-oxide |

| Oxaziridine |

| Pyridine N-oxide |

| Quinoline |

| Naphthalene |

Photochemical Rearrangements to Quinolones and Benzoxazepines

C-H Activation Mechanisms

The N-oxide functional group in this compound plays a crucial role as a directing group in C-H activation reactions. This allows for regioselective functionalization at positions that would otherwise be difficult to activate. nih.gov Both metal-catalyzed and radical-mediated pathways have been explored for the C-H functionalization of quinoline N-oxides.

Metal-Catalyzed C-H Activation (e.g., Pd(II))

Palladium(II) complexes are widely used catalysts for the C-H activation of quinoline N-oxides. nih.govmdpi.com The N-oxide group acts as a weakly coordinating entity that directs the palladium catalyst to specific C-H bonds, most commonly at the C2 and C8 positions. researchgate.netnih.gov The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, such as the solvent and ligands. nih.govacs.org

For instance, palladium-catalyzed C-H arylation of quinoline N-oxides typically shows high selectivity for the C2 position. nih.gov However, specific conditions can favor C8-arylation, demonstrating the tunability of this catalytic system. nih.gov

The mechanism of palladium-catalyzed C-H activation is believed to proceed through the formation of a metallacycle intermediate. beilstein-journals.org The initial step involves the coordination of the palladium catalyst to the N-oxide oxygen atom. nih.gov This is followed by a C-H activation step, which can occur through various pathways, including a concerted metalation-deprotonation (CMD) mechanism. nih.govmdpi.com This leads to the formation of a palladacycle, a key intermediate in the catalytic cycle. researchgate.netbeilstein-journals.org

The nature of the metallacycle, whether it is a σ-metallacycle or a π-metallacycle, is a subject of ongoing research. In the context of quinoline N-oxides, evidence points towards the formation of a cyclopalladated species, which is a type of σ-metallacycle. nih.govacs.org

The catalytic cycle for C-H functionalization often involves changes in the oxidation state of the palladium catalyst. A common catalytic cycle involves a Pd(II)/Pd(IV) pathway. nih.gov After the initial C-H activation to form a Pd(II)-metallacycle, oxidative addition of a coupling partner (e.g., an aryl halide) can lead to a Pd(IV) intermediate. beilstein-journals.org Subsequent reductive elimination from this Pd(IV) species forms the C-C bond of the product and regenerates a Pd(II) species, which can re-enter the catalytic cycle.

Alternatively, a Pd(II)/Pd(0) catalytic cycle can also be operative. nih.govmdpi.comnih.gov In this pathway, after C-H activation, the resulting palladacycle can undergo reductive elimination to form the product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the cycle.

Radical Mechanisms in C-H Functionalization

In addition to metal-catalyzed pathways, radical mechanisms have also been implicated in the C-H functionalization of quinoline N-oxides. mdpi.com These reactions can be initiated by radical initiators or through photoredox catalysis. youtube.com For example, electrochemical methods have been used to generate morpholine (B109124) radicals, which can then react with quinoline N-oxides to form aminated products. mdpi.commdpi.com The regioselectivity of these radical reactions can be influenced by the solvent. mdpi.com

Cycloaddition Reactions

The N-oxide group in this compound can also participate in cycloaddition reactions, acting as a 1,3-dipole. This reactivity provides a pathway to synthesize more complex heterocyclic structures.

[3+3]-Cycloaddition with N-Ts Aziridines

While specific examples involving this compound are not extensively detailed in the provided search results, the general reactivity of isoquinoline (B145761) N-oxides in [3+3] cycloaddition reactions has been reported. researchgate.netrsc.org In these reactions, the N-oxide acts as a three-atom component, reacting with a three-atom partner, such as an azaoxyallyl cation generated in situ from α-halohydroxamates, to form a six-membered ring. researchgate.netrsc.org The reaction conditions, particularly the base used, can influence the outcome of the reaction. researchgate.netrsc.org

It is plausible that this compound would undergo similar [3+3] cycloaddition reactions with suitable partners like N-Ts aziridines, which can act as three-carbon synthons. However, specific experimental details and outcomes for this particular reaction were not found in the provided search results.

Kinetic Isotope Effect Studies in Oxidation Reactions

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions, including enzyme-catalyzed oxidations. By substituting an atom with its heavier isotope at a position involved in bond breaking during the rate-determining step, researchers can observe changes in the reaction rate. These changes provide insights into the transition state of the reaction. In the context of this compound formation, KIE studies have been instrumental in understanding the action of cytochrome P450 enzymes.

Cytochrome P450-Mediated N-Oxygenation of Methoxyquinolines

Research into the cytochrome P450 (P450)-mediated oxidation of 6-methoxyquinoline has utilized kinetic isotope effects to probe the nature of the active oxygen species involved in the reaction. nih.govuni.lu A central question in P450-mediated oxidations is whether a single or multiple oxidizing species are responsible for the variety of reactions catalyzed by these enzymes, such as O-dealkylation, N-oxygenation, and aromatic hydroxylation. nih.govuni.lu

Studies have been conducted using 6-methoxyquinoline and its deuterated isotopologue, ²H₃-6-methoxyquinoline, as substrates for cytochrome P450 1A2 (P4501A2). nih.govuni.lu These investigations simultaneously measured the rates of three distinct reactions: O-dealkylation, N-oxygenation (leading to the formation of this compound), and aromatic hydroxylation. nih.govuni.lu

The key finding from these studies was the observation of identical, large inverse isotope effects on the Vmax/Km for the formation of both this compound and the phenolic product (aromatic hydroxylation). nih.govuni.lu An inverse isotope effect, where the deuterated substrate reacts faster than the non-deuterated one, is a significant finding. This suggests that all three reactions—O-dealkylation, N-oxygenation, and aromatic hydroxylation—proceed through a common enzyme-substrate complex and, consequently, a single iron-oxygen active species. nih.govuni.lu

While the precise nature of this iron-oxygen species remains a subject of investigation, the kinetic data point towards the involvement of the iron-oxo species known as Compound I (Cpd 1). nih.govuni.lu The use of kinetic isotope effects has thus provided strong evidence against hypotheses that propose the involvement of multiple oxidants, such as an iron-hydroperoxy species (Cpd 0), in the P450-mediated oxidation of 6-methoxyquinoline. nih.govuni.lu

The table below summarizes the kinetic parameters from a representative study, illustrating the inverse isotope effect observed in the formation of this compound.

| Substrate | Product | Vmax (nmol/min/nmol P450) | Km (µM) | Vmax/Km (L/min/mol P450) | Isotope Effect (DV/K) |

| 6-Methoxyquinoline | This compound | 1.2 ± 0.1 | 150 ± 20 | 8.0 x 10³ | 0.85 ± 0.02 |

| ²H₃-6-Methoxyquinoline | This compound | 1.4 ± 0.1 | 150 ± 20 | 9.4 x 10³ |

Computational Chemistry and Theoretical Studies of 6 Methoxyquinoline N Oxide

Quantum Chemical Calculations

Quantum chemical calculations have been employed to model the structure and properties of 6-methoxyquinoline (B18371) N-oxide in the gaseous state, providing foundational insights into its intrinsic characteristics absent of crystal packing or solvent effects. These calculations are crucial for interpreting experimental data and predicting molecular behavior.

Density Functional Theory (DFT) has emerged as a primary computational tool for studying quinoline (B57606) N-oxide systems due to its balance of accuracy and computational efficiency. The B3LYP functional is commonly used for these analyses. researchgate.net

The molecular geometry of 6-methoxyquinoline N-oxide has been optimized using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to find the lowest energy conformation and analyze the molecule's stability. researchgate.net These optimizations provide a detailed picture of the three-dimensional structure. The standard molar enthalpy of formation of solid this compound has been determined using static-bomb calorimetry, and its dissociation enthalpy for the N–O bond has also been a subject of study, providing critical data on its thermodynamic stability. sigmaaldrich.comnist.gov

Theoretical studies suggest that the electron-donating methoxy (B1213986) group at the 6-position influences the electronic distribution across the quinoline ring system. thieme-connect.de This is further supported by computational analyses like Hirshfeld surfaces, which have been used to confirm molecular packing and analyze intermolecular interactions in the hydrated crystal form. researchgate.net

Theoretical calculations have provided precise data on the bond lengths and angles of this compound. Studies using both DFT (B3LYP/6-311++G(d,p)) and Hartree-Fock methods have reported these geometric parameters. researchgate.net The calculated values from these models can be compared with experimental data obtained from X-ray crystallography to assess the accuracy of the theoretical approach. Generally, DFT methods provide results that are in good agreement with experimental findings for organic compounds. researchgate.net

Below is a table of selected calculated bond lengths and angles for this compound.

Table 1: Selected Calculated Geometrical Parameters for this compound

| Bond Lengths (Å) | Bond Angles (°) | ||||

|---|---|---|---|---|---|

| Bond | DFT/B3LYP | HF | Angle | DFT/B3LYP | HF |

| N1–O1 | 1.282 | 1.242 | C2–N1–C9 | 121.2 | 121.3 |

| N1–C2 | 1.385 | 1.369 | O1–N1–C2 | 119.5 | 119.6 |

| N1–C9 | 1.391 | 1.373 | O1–N1–C9 | 119.3 | 119.1 |

| C6–O2 | 1.359 | 1.345 | C5–C6–C7 | 121.2 | 121.0 |

| C6–C5 | 1.381 | 1.374 | O2–C6–C5 | 124.9 | 125.0 |

| C6–C7 | 1.417 | 1.411 | O2–C6–C7 | 113.9 | 114.0 |

Data derived from Moreno-Fuquen et al., Acta Cryst. (2013). C69, 665–670. researchgate.net

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO exhibits charge density primarily located over the N-oxide group and the fused benzene (B151609) ring, while the LUMO is distributed across the pyridyl moiety. researchgate.net

DFT calculations (B3LYP/def2SVP level of theory) have determined the HOMO energy of this compound to be approximately -5.59 eV. thieme-connect.de This value is higher than that of an electron-withdrawing group-substituted quinoline N-oxide (e.g., -5.93 eV for 6-chloroquinoline (B1265530) N-oxide), indicating that the electron-donating methoxy group raises the HOMO energy level. thieme-connect.de The energy gap (ΔE) between the HOMO of the N-oxide and the LUMO of a reacting partner, such as N-Ts aziridine (B145994), is a key factor in predicting reaction feasibility. A smaller HOMO-LUMO gap, as seen with the 6-methoxy derivative (ΔE ≈ 4.34 eV), suggests a more favorable cycloaddition reaction. thieme-connect.de

Table 2: Frontier Molecular Orbital Energies

| Parameter | Value (eV) | Method |

|---|---|---|

| HOMO Energy | -5.59 | DFT (B3LYP/def2SVP) |

| HOMO-LUMO Gap (vs. N-Ts aziridine) | 4.34 | DFT (B3LYP/def2SVP) |

Data derived from Das et al., Synlett (2023). thieme-connect.deresearchgate.net